Cadmium tetrafluoroborate

説明

特性

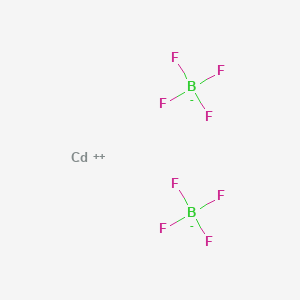

IUPAC Name |

cadmium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOFSPIMFJTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CdF8 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884756 | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Dry Powder, Colorless odorless liquid; Soluble in water; Extremely hygroscopic; [HSDB] | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Very soluble in 95% alcohol | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.60 g/cu cm at 25 °C | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

14486-19-2 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO2G6257B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cadmium Tetrafluoroborate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium tetrafluoroborate (B81430) (Cd(BF₄)₂) is an inorganic compound with significant applications in various industrial and research settings.[1] Primarily known for its use in electroplating high-strength steels to prevent hydrogen embrittlement, it also serves as a catalyst and a precursor in the synthesis of nanomaterials.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of cadmium tetrafluoroborate, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless and odorless crystalline solid.[1] It is highly soluble in water and other polar solvents like ethanol.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air. Commercially, it is often supplied as a 50% aqueous solution. The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | Cd(BF₄)₂ | [1] |

| Molar Mass | 286.02 g/mol | [1] |

| Appearance | Colorless, odorless crystalline solid | [1] |

| Density | 1.60 g/cm³ | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Very soluble | [1] |

| Solubility in Alcohol | Very soluble | [1] |

Chemical Structure

This compound is an ionic compound composed of a cadmium(II) cation (Cd²⁺) and two tetrafluoroborate anions (BF₄⁻).[1] The tetrafluoroborate anion possesses a tetrahedral geometry. In its hydrated form, this compound hexahydrate (Cd(BF₄)₂·6H₂O), the crystal system is monoclinic at room temperature.[1] This hydrated salt exhibits temperature-dependent phase transitions, shifting to a trigonal system at 324 K and further to either a monoclinic or triclinic system at 177 K.[1]

The cadmium ion in this compound can form various coordination complexes with different ligands. The nature of these complexes, including their geometry and the coordination number of the cadmium ion, is influenced by the electronic properties of the ligands involved.

Experimental Protocols: Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Reaction with Fluoroboric Acid

This is the most common method for preparing this compound.

-

Reactants:

-

Fluoroboric acid (HBF₄)

-

Cadmium carbonate (CdCO₃) or Cadmium oxide (CdO)

-

-

Procedure:

-

Slowly add cadmium carbonate or cadmium oxide to an aqueous solution of fluoroboric acid with constant stirring. The reaction should be carried out in a well-ventilated fume hood due to the potential for hazardous fumes.

-

Continue the addition until the acid is neutralized, which is indicated by the cessation of gas evolution (in the case of cadmium carbonate) or the dissolution of the solid.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

The this compound can be isolated by controlled evaporation of the water to induce crystallization. The resulting crystals are then collected by filtration.

-

Oxidation-Reduction Reaction

An alternative method involves an oxidation-reduction reaction.

-

Reactants:

-

Nitrosyl tetrafluoroborate (NOBF₄)

-

Cadmium metal (Cd)

-

-

Procedure:

-

This reaction is typically carried out in a non-aqueous solvent.

-

Elemental cadmium is treated with nitrosyl tetrafluoroborate.

-

In this reaction, the nitrosyl cation (NO⁺) is reduced, and the cadmium metal is oxidized to Cd²⁺, forming this compound.

-

Synthesis Pathways of this compound

Caption: Synthesis routes to this compound.

Safety and Handling

This compound is a toxic and corrosive substance. It is harmful if inhaled, ingested, or comes into contact with skin. Due to the presence of cadmium, it is also considered a potential carcinogen. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated chemical fume hood. In case of exposure, immediate medical attention is necessary.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and synthesis of this compound. While its primary applications are industrial, its role as a precursor and catalyst makes it a compound of interest for the research community. A thorough understanding of its characteristics and safe handling procedures is essential for its use in any scientific or developmental capacity.

References

An In-depth Technical Guide to the Synthesis of Cadmium Tetrafluoroborate from Cadmium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of cadmium tetrafluoroborate (B81430) from cadmium carbonate, detailing the underlying chemistry, a step-by-step experimental protocol, and methods for purification and characterization. The information is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently produce this compound for various applications, including as a catalyst and in the preparation of specialized materials.

Introduction

Cadmium tetrafluoroborate (Cd(BF₄)₂) is an inorganic compound that finds utility in several areas of chemical synthesis and materials science.[1] It is most commonly prepared through the reaction of a cadmium salt with fluoroboric acid. This guide focuses on the synthesis route starting from cadmium carbonate, a method favored for its straightforward procedure and the evolution of carbon dioxide gas, which helps to drive the reaction to completion.[2]

Chemical and Physical Properties

This compound is a colorless and odorless crystalline solid.[1] It is highly soluble in water and also very soluble in ethanol (B145695).[2][3] As a cadmium compound, it is classified as toxic and requires careful handling in a laboratory setting.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

| Property | Cadmium Carbonate (CdCO₃) | Fluoroboric Acid (HBF₄) | This compound (Cd(BF₄)₂) | Water (H₂O) | Carbon Dioxide (CO₂) |

| Molar Mass ( g/mol ) | 172.42 | 87.81 | 286.02 | 18.02 | 44.01 |

| Appearance | White, crystalline powder | Colorless liquid | Colorless, odorless crystalline solid | Colorless liquid | Colorless gas |

| Density | 4.94 g/cm³ | ~1.32 g/mL (48% aq. sol.) | 1.60 g/cm³ | 1.00 g/mL | 1.977 g/L (at STP) |

| Solubility in Water | Insoluble | Miscible | Very soluble | Miscible | 1.45 g/L (at 25°C) |

Synthesis of this compound

The synthesis of this compound from cadmium carbonate is based on a neutralization reaction where the carbonate reacts with the strong acid, fluoroboric acid, to produce the salt, water, and carbon dioxide gas.

Balanced Chemical Equation

CdCO₃(s) + 2HBF₄(aq) → Cd(BF₄)₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials:

-

Cadmium carbonate (CdCO₃), reagent grade

-

Fluoroboric acid (HBF₄), 48-50% aqueous solution

-

Deionized water

-

Ethanol (for washing)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

Procedure:

-

Reaction Setup: In a 250 mL beaker equipped with a magnetic stir bar, add 17.24 g (0.1 mol) of cadmium carbonate.

-

Addition of Fluoroboric Acid: Slowly and carefully add 37.0 mL (approximately 0.22 mol, a slight excess) of a 48% aqueous solution of fluoroboric acid to the beaker containing the cadmium carbonate. The addition should be done in small portions to control the effervescence from the evolution of carbon dioxide.

-

Reaction: Stir the mixture at room temperature. The reaction is expected to be complete when the evolution of carbon dioxide ceases and a clear solution is obtained. To ensure the reaction goes to completion, the mixture can be gently heated to 40-50°C for about 30 minutes.[2]

-

Filtration: Once the reaction is complete, filter the solution through a Buchner funnel to remove any unreacted cadmium carbonate or other insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Concentrate the solution by gentle heating to about half of its original volume. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to facilitate drying. Dry the purified this compound crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Management of Gas Evolution

The reaction produces a significant amount of carbon dioxide gas, leading to effervescence. To manage this safely:

-

Use a beaker that is large enough to accommodate the potential for foaming.

-

Add the fluoroboric acid slowly and in small portions to control the rate of gas evolution.

-

Ensure the reaction is performed in a fume hood to prevent the buildup of CO₂ and any potential acid aerosols.

Purification and Characterization

The purity of the synthesized this compound is crucial for its intended applications.

Purification by Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Procedure:

-

Dissolve the crude product in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described previously.

Characterization Methods

Several analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

-

Appearance: The product should be a colorless, crystalline solid.

-

Melting Point: The melting point of the anhydrous compound can be determined and compared to literature values.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the tetrafluoroborate anion (BF₄⁻), typically around 1000-1100 cm⁻¹.

-

Titrimetric Analysis for Cadmium Content: The cadmium content can be determined by complexometric titration with EDTA. A known weight of the sample is dissolved in water, the pH is adjusted, and the solution is titrated with a standardized EDTA solution using a suitable indicator.[4]

Safety and Handling

Cadmium carbonate and this compound are highly toxic and are suspected carcinogens. [5]

-

Always handle these compounds in a fume hood.[3]

-

Avoid inhalation of dust or solutions.[3]

-

Prevent contact with skin and eyes.[3]

-

Wear appropriate PPE at all times.[3]

Fluoroboric acid is corrosive and can cause severe burns. [3]

-

Handle with extreme care, avoiding contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

All waste containing cadmium must be disposed of as hazardous waste according to local regulations.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Caption: Workflow for the purification of this compound.

References

Cadmium tetrafluoroborate CAS number and molecular formula

An In-depth Technical Guide to Cadmium Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14486-19-2[1][2][3][4]

Molecular Formula: Cd(BF₄)₂[1][2][4] or B₂CdF₈[4][5]

This guide provides a comprehensive overview of cadmium tetrafluoroborate, a versatile inorganic compound with significant applications in materials science and analytical chemistry. The following sections detail its chemical and physical properties, synthesis protocols, key applications, and essential safety and toxicological data.

Physicochemical and Structural Properties

This compound is an ionic compound that exists as a colorless, odorless, and hygroscopic crystalline solid.[1] It is highly soluble in water and polar organic solvents like ethanol.[1][2] The hydrated form, this compound hexahydrate (Cd(BF₄)₂·6H₂O), is notable for its temperature-dependent phase transitions.[1][2] At room temperature, it possesses a monoclinic crystal system, which transitions to a trigonal system at 324 K and further to a monoclinic or triclinic system at 177 K.[1]

| Property | Value |

| Molar Mass | 286.02 g/mol [1][5] |

| Appearance | Colorless, odorless, hygroscopic crystalline solid[1] |

| Density | 1.60 g/cm³[1] |

| Solubility | Very soluble in water and alcohol[1] |

| Crystal System (Hexahydrate) | Monoclinic at room temperature[1][2] |

Synthesis of this compound

This compound can be synthesized through the reaction of an aqueous solution of fluoroboric acid with either cadmium carbonate or cadmium oxide.[1]

Experimental Protocol: Synthesis from Cadmium Carbonate

This protocol describes the synthesis of this compound from cadmium carbonate and fluoroboric acid.

Materials:

-

Cadmium carbonate (CdCO₃)

-

Fluoroboric acid (HBF₄) solution

-

Distilled water

-

Stir plate and magnetic stir bar

-

Beaker

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, slowly add cadmium carbonate to a stirred aqueous solution of fluoroboric acid.

-

Continue stirring the solution until the reaction, evidenced by the cessation of gas evolution, is complete and the solution becomes clear.

-

Filter the resulting solution to remove any unreacted solids.

-

The filtrate, an aqueous solution of this compound, can be used directly or subjected to crystallization to obtain the solid form.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound has several key applications, primarily in electroplating and the synthesis of nanomaterials.

Electroplating of High-Strength Steels

A significant industrial application of this compound is in the electroplating of high-strength steels to prevent hydrogen embrittlement.[1][2]

Experimental Protocol: Cadmium Electroplating

This protocol provides a general outline for preparing an electroplating bath and conducting cadmium plating.

Materials:

-

This compound solution

-

Boric acid (optional, as a buffer)

-

Ammonium tetrafluoroborate (optional, for conductivity)

-

Wetting agent

-

High-strength steel substrate (cathode)

-

Cadmium anode

-

Plating tank

-

DC power supply

Procedure:

-

Prepare the electroplating bath by dissolving this compound and other additives in water to the desired concentrations.

-

Thoroughly clean and prepare the surface of the steel substrate to be plated.

-

Immerse the steel cathode and cadmium anode in the plating bath.

-

Apply a direct current at a specific current density to initiate the deposition of cadmium onto the steel surface.

-

Monitor and control the plating parameters (temperature, pH, current density) to achieve the desired coating thickness and quality.

-

After plating, rinse and dry the coated steel.

Caption: General workflow for cadmium electroplating.

Synthesis of Cadmium Telluride (CdTe) Nanomaterials

This compound serves as a cadmium precursor in the synthesis of cadmium telluride (CdTe) nanoparticles, which are important semiconductor materials.[2]

Experimental Protocol: Synthesis of CdTe Nanoparticles

This protocol outlines a general procedure for the synthesis of CdTe nanoparticles.

Materials:

-

This compound

-

Tellurium source (e.g., sodium tellurite)

-

Reducing agent (e.g., sodium borohydride)

-

Capping agent/stabilizer (e.g., thioglycolic acid)

-

Solvent (typically water)

-

Reaction vessel with stirring and temperature control

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In the reaction vessel, dissolve this compound and the capping agent in the solvent under an inert atmosphere.

-

In a separate vessel, prepare the tellurium precursor solution by dissolving the tellurium source and reducing it.

-

Inject the tellurium precursor solution into the cadmium solution at a controlled temperature with vigorous stirring.

-

Allow the reaction to proceed for a specific duration to control the nanoparticle size and properties.

-

The resulting CdTe nanoparticles can be purified by precipitation and redispersion.

Caption: Workflow for the synthesis of CdTe nanoparticles.

Safety and Toxicology

This compound is a toxic and hazardous substance that requires careful handling. It is classified as a human carcinogen.[6][7]

| Hazard Type | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[5][8] Causes irritation to the skin, eyes, and respiratory system.[8] May cause burns.[5] |

| Chronic Toxicity | Carcinogenic to humans.[6][7] Long-term exposure may lead to kidney and lung damage.[6] |

| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat).[8] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

First Aid Measures:

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 14486-19-2 [smolecule.com]

- 3. Cadmium fluoborate | B2CdF8 | CID 12886773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. chembk.com [chembk.com]

- 6. basstechintl.com [basstechintl.com]

- 7. gov.uk [gov.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of Cadmium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cadmium Tetrafluoroborate (B81430) in aqueous and organic media. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions and outlines a general experimental protocol for determining solubility. Furthermore, this guide explores the toxicological implications of cadmium, a component of this salt, by visualizing its impact on key cellular signaling pathways.

Quantitative Solubility Data

Despite extensive searches of chemical databases and scientific literature, specific quantitative data on the solubility of Cadmium Tetrafluoroborate (Cd(BF₄)₂) in various solvents remains largely unpublished. The available information consistently describes the compound's solubility in qualitative terms.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Water | Very Soluble | [1][2][3][4][5] |

| Alcohol (Ethanol) | Very Soluble | [2] |

| 95% Alcohol | Very Soluble | [1][6] |

It is important to note that while other cadmium salts have well-documented solubility data, this compound is a notable exception[7].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, adapted from standard laboratory methods for determining the solubility of inorganic salts, can be employed. This protocol is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent (e.g., water, ethanol) at a specific temperature.

Materials:

-

This compound (Cd(BF₄)₂)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for cadmium quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution and ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles. The filter material should be compatible with the solvent used.

-

-

Quantification of Dissolved Cadmium:

-

Accurately dilute the filtered, saturated solution to a concentration range suitable for the chosen analytical method (AAS or ICP-MS).

-

Prepare a series of calibration standards of known cadmium concentrations.

-

Analyze the diluted sample and calibration standards using the selected analytical instrument.

-

Construct a calibration curve and determine the concentration of cadmium in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, typically as grams of solute per 100 mL or 100 g of solvent (g/100mL or g/100g ).

-

This experimental workflow is visualized in the following diagram:

Caption: Experimental Workflow for Solubility Determination.

Toxicological Profile and Signaling Pathways

Cadmium, the metallic component of this compound, is a well-established toxicant with significant implications for human health, particularly in the context of drug development where understanding potential toxicities is paramount. The toxicity of cadmium is multifaceted, involving the disruption of several critical cellular signaling pathways.

Cadmium's Impact on Cellular Signaling:

Cadmium ions (Cd²⁺) can interfere with cellular processes by mimicking essential divalent cations, such as zinc (Zn²⁺) and calcium (Ca²⁺), leading to the dysregulation of numerous signaling cascades. This interference can result in oxidative stress, inflammation, and apoptosis. The following diagrams illustrate the simplified mechanisms by which cadmium affects key signaling pathways.

A. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Cadmium has been shown to aberrantly activate components of this pathway, leading to detrimental cellular outcomes.

Caption: Cadmium's Interference with the MAPK Signaling Pathway.

B. Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway:

The NF-κB pathway is a key regulator of the inflammatory response. Cadmium can induce the activation of this pathway, contributing to a pro-inflammatory state.

Caption: Cadmium-induced Activation of the NF-κB Pathway.

Conclusion

References

- 1. Cadmium fluoborate | B2CdF8 | CID 12886773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Cadmium fluoroborate(14486-19-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Cadmium fluoroborate - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to the Physical and Structural Properties of Cadmium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium tetrafluoroborate (B81430) (Cd(BF₄)₂) is an inorganic compound that primarily finds application in the electroplating of high-strength steels to prevent hydrogen embrittlement. Its hydrated form, cadmium tetrafluoroborate hexahydrate (Cd(BF₄)₂·6H₂O), exhibits notable temperature-dependent polymorphism, making its structural characterization crucial for understanding its properties and applications. This technical guide provides a comprehensive overview of the physical appearance and detailed crystalline structure of this compound, with a focus on its hexahydrate form.

Physical Appearance

This compound is a colorless and odorless crystalline solid.[1] It is known to be hygroscopic, readily absorbing moisture from the air. Consequently, it is often supplied and handled as a colorless aqueous solution. The solid form consists of distinct crystals, and the compound is highly soluble in water and other polar solvents such as ethanol.[1]

Crystalline Structure of this compound Hexahydrate

The crystalline structure of this compound is most comprehensively studied in its hexahydrated form, Cd(BF₄)₂·6H₂O. This compound is characterized by a cadmium ion coordinated by six water molecules, forming a [Cd(H₂O)₆]²⁺ cationic complex, with two tetrafluoroborate anions (BF₄⁻) acting as counter-ions. The overall structure is stabilized by an extensive network of hydrogen bonds between the coordinated water molecules and the fluorine atoms of the tetrafluoroborate anions.

A key feature of Cd(BF₄)₂·6H₂O is its temperature-dependent phase transitions. As the temperature changes, the arrangement of the constituent ions and molecules within the crystal lattice alters, leading to different crystal symmetries. These transitions have been elucidated through thermal and crystallographic analyses, primarily single-crystal X-ray diffraction.

Temperature-Dependent Polymorphism

This compound hexahydrate exhibits at least three distinct crystalline phases between 177 K and 324 K:

-

Monoclinic Phase (Room Temperature): At ambient temperatures, specifically between 177 K and 324 K, Cd(BF₄)₂·6H₂O crystallizes in the monoclinic system with the space group P2₁/c . In this phase, the cadmium ion is coordinated by the six water molecules in a distorted octahedral geometry.

-

Trigonal Phase (High Temperature): Upon heating above 324 K, the crystal structure undergoes a first-order phase transition to a more symmetric trigonal system, belonging to the space group P-3m1 . This transition is associated with a change in the coordination environment of the cadmium ion.

-

Triclinic Phase (Low Temperature): When cooled below 177 K, a second first-order phase transition occurs, resulting in a less symmetric triclinic crystal system with the space group P-1 .

The quasi-trigonal geometry observed in the high-temperature phase of this compound hexahydrate is noted as being unique when compared to the predominantly hexagonal structures of other first-row transition metal tetrafluoroborates.[1]

Data Presentation

The following tables summarize the key physical and crystallographic properties of this compound and its hexahydrate.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | Cd(BF₄)₂ |

| Molar Mass | 286.02 g/mol |

| Appearance | Colorless, odorless, hygroscopic crystals |

| Density | Approximately 1.60 g/cm³ |

| Solubility | Very soluble in water and alcohol |

Table 2: Crystallographic Data for this compound Hexahydrate (Cd(BF₄)₂·6H₂O)

| Temperature Range | Crystal System | Space Group | Lattice Parameters |

| > 324 K | Trigonal | P-3m1 | a = 5.86 Å, c = 10.08 Å, α = β = 90°, γ = 120° |

| 177 K - 324 K | Monoclinic | P2₁/c | Data not available in the provided search results. |

| < 177 K | Triclinic | P-1 | Data not available in the provided search results. |

Note: The lattice parameters for the trigonal phase are sourced from the 1961 study by Moss, Russell, and Sharp. The value for 'a' in the original publication was doubled for comparison with other salts.

Experimental Protocols

Synthesis of this compound Hexahydrate

A common and straightforward method for the laboratory synthesis of this compound involves the reaction of a cadmium(II) salt, such as cadmium carbonate (CdCO₃) or cadmium oxide (CdO), with fluoroboric acid (HBF₄).

Detailed Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a stoichiometric amount of cadmium carbonate is slowly added in small portions to a stirred aqueous solution of fluoroboric acid. The reaction is exothermic and produces carbon dioxide gas, hence the slow addition is crucial to control the effervescence.

-

Reaction: CdCO₃(s) + 2HBF₄(aq) → Cd(BF₄)₂(aq) + H₂O(l) + CO₂(g)

-

-

Completion of Reaction: The mixture is stirred until the cessation of gas evolution and all the cadmium carbonate has dissolved, resulting in a clear, colorless solution of this compound.

-

Filtration: The resulting solution is filtered to remove any unreacted starting material or solid impurities.

-

Crystallization: The filtrate is then subjected to slow evaporation at room temperature or in a desiccator. Single crystals of this compound hexahydrate (Cd(BF₄)₂·6H₂O) will form over time. For more controlled crystallization, the solution can be placed in a crystallizing dish and covered with a watch glass, allowing for slow solvent evaporation.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure of Cd(BF₄)₂·6H₂O at various temperatures is performed using single-crystal X-ray diffraction.

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal of Cd(BF₄)₂·6H₂O is selected under a microscope and mounted on a goniometer head. For low-temperature studies, the crystal is coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., below 177 K, room temperature, or above 324 K) using a stream of cold nitrogen gas. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This refinement process yields the precise atomic coordinates, bond lengths, and bond angles within the crystal lattice.

Mandatory Visualization

The logical relationship between the physical state of this compound and its underlying crystalline structure can be visualized as a workflow.

References

Cadmium Tetrafluoroborate: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Safety Data Sheet (SDS) for Cadmium Tetrafluoroborate (B81430)

This technical guide provides a thorough examination of the safety data sheet (SDS) for cadmium tetrafluoroborate (Cd(BF₄)₂). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, physical and chemical properties, toxicological data, and handling procedures. By presenting quantitative data in accessible tables and outlining experimental methodologies, this guide aims to foster a comprehensive understanding of the risks associated with this compound and promote safe laboratory practices.

Core Safety and Hazard Information

This compound is a highly toxic and corrosive substance that poses significant health and environmental risks. It is classified as a carcinogen and can cause severe damage to the kidneys and lungs upon exposure.[1] Understanding its hazard profile is the first step toward safe handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

Caption: GHS pictograms and corresponding hazard statements for this compound.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | B₂CdF₈ | [2] |

| Molar Mass | 286.03 g/mol | [1] |

| Appearance | Colorless, odorless aqueous solution or crystalline solid. | [1][3] |

| Density | 1.6 g/cm³ at 20°C | [4] |

| Solubility | Very soluble in water and alcohol. | [1] |

| pH | < 7.0 (acidic solution) | [5] |

| Flash Point | Not flammable. | [2] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 250 mg/kg | [6] |

| LCLo (Lowest Published Lethal Concentration) | Mouse | Inhalation | 650 mg/m³/10 min | [7] |

Table 3: Exposure Limits

| Organization | Limit Type | Value (as Cd) | Source |

| ACGIH | TLV-TWA (inhalable fraction) | 0.01 mg/m³ | [8] |

| ACGIH | TLV-TWA (respirable fraction) | 0.002 mg/m³ | [8] |

| NIOSH | PEL (Permissible Exposure Limit) - TWA | 0.005 mg/m³ | [3] |

| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 9 mg/m³ | [3] |

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing further studies.

Acute Oral Toxicity (LD₅₀)

The oral LD₅₀ value is typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD).

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves a stepwise procedure where groups of animals (usually female rats) are dosed at fixed levels (5, 50, 300, and 2000 mg/kg).[9] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality.[9] Subsequent dosing depends on the observed outcomes.[9]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This stepwise procedure uses a small number of animals per step to classify a substance into a toxicity class based on fixed LD₅₀ cut-off values.[4]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method allows for the estimation of the LD₅₀ with a confidence interval.[10]

In these studies, the substance is administered by gavage to fasted animals.[9] Observations for signs of toxicity and mortality are made for at least 14 days.[11]

Acute Inhalation Toxicity (LC₅₀)

Inhalation toxicity is assessed using protocols such as OECD Test Guideline 403.

-

OECD Test Guideline 403: Acute Inhalation Toxicity: This guideline describes two main protocols: a traditional LC₅₀ study and a Concentration x Time (C x t) protocol.[12][13] In the traditional method, animals are exposed to at least three concentrations for a fixed period, typically 4 hours.[12][14] The C x t protocol involves exposing animals to various concentrations for multiple durations.[12] Animals are observed for at least 14 days for signs of toxicity and mortality.[14]

Physical and Chemical Properties

The determination of physical and chemical properties follows standardized methods, often from organizations like ASTM International.

-

ASTM Standards: A wide range of ASTM test methods are available for determining properties such as melting point, boiling point, density, and solubility.[15][16][17][18] For example, ASTM E70 provides a standard test method for the pH of aqueous solutions.[18]

Safe Handling and Emergency Procedures

Given its high toxicity, stringent safety measures are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A hierarchical approach to controls should be implemented, with PPE as the last line of defense.

Caption: Hierarchy of controls and recommended PPE for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them milk or egg whites beaten with water. Seek immediate medical attention.[1]

Spill and Leak Procedures

In the event of a spill, the following workflow should be followed.

Caption: Emergency response workflow for a this compound spill.

Conclusion

This compound is a substance that demands the utmost respect and caution in a laboratory setting. Its high toxicity, corrosivity, and carcinogenic properties necessitate a thorough understanding of its hazards and the implementation of robust safety protocols. This technical guide, by consolidating and clarifying the information found in its Safety Data Sheet, aims to equip researchers and drug development professionals with the knowledge necessary to handle this compound safely and responsibly. Adherence to the guidelines presented herein is paramount for the protection of personnel and the environment.

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. Cadmium fluoborate | B2CdF8 | CID 12886773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | CAS#:14486-19-2 | Chemsrc [chemsrc.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. ASTM Tests Standards - Prime Process Safety Center [primeprocesssafety.com]

- 16. nhml.com [nhml.com]

- 17. ASTM Chemical Testing [intertek.com]

- 18. ASTM Testing Standards | Fisher Scientific [fishersci.ca]

Unveiling the Thermal Behavior of Cadmium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of cadmium tetrafluoroborate (B81430) (Cd(BF₄)₂). Understanding the thermal characteristics of this compound is crucial for its safe handling, storage, and application in various fields, including materials science and chemical synthesis. This document synthesizes available data to present a detailed account of its decomposition pathway, the resulting products, and the experimental methodologies used for its characterization.

Thermal Decomposition Pathway

Cadmium tetrafluoroborate, particularly in its hydrated form (Cd(BF₄)₂·6H₂O), undergoes a multi-step decomposition process upon heating. The pathway involves initial dehydration to intermediate hydrates, followed by a combined dehydration and decomposition to yield solid-state products.

The initial stage of decomposition involves the loss of water molecules. The hexahydrate compound first undergoes a solid-state phase transition before melting. The dehydration process begins around this transition temperature and proceeds with the formation of a lower hydrate, specifically a trihydrate (Cd(BF₄)₂·3H₂O), which has been identified as a key intermediate.

Following the formation of the trihydrate, further heating leads to a simultaneous process of continued dehydration and the decomposition of the tetrafluoroborate anion. This process ultimately results in the formation of solid cadmium fluoride (B91410) (CdF₂). At higher temperatures, in the presence of air, cadmium fluoride can be further oxidized to cadmium oxide (CdO).

In the case of combustion, the decomposition products are hazardous and include cadmium/cadmium oxide and hydrogen fluoride.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from thermal analysis studies of this compound hexahydrate. These values are critical for understanding the energetics and temperature ranges of the decomposition process.

| Process | Temperature (K) | Enthalpy Change (ΔH) | Technique | Notes |

| Solid-Solid Phase Transition | 324 | 0.6 kJ mol⁻¹ | DSC | Phase transition within the solid state. |

| Melting | 391 | 18.9 kJ mol⁻¹ | DSC | Melting of the partially dehydrated sample. |

| Dehydration (Step 1) | > 324 | - | TGA | Formation of --INVALID-LINK--₂. |

| Dehydration (Step 2) | - | - | TGA | Formation of Cd(BF₄)₂·3H₂O. |

| Dehydration & Decomposition | - | - | TGA/DSC | Simultaneous loss of remaining water and decomposition to CdF₂. |

Decomposition Products

The thermal decomposition of this compound yields distinct solid and gaseous products depending on the temperature and atmospheric conditions.

| Decomposition Stage | Temperature Range | Solid Products | Gaseous Products |

| Initial Dehydration | > 324 K | Cd(BF₄)₂·4H₂O, Cd(BF₄)₂·3H₂O | H₂O |

| Final Decomposition | > 391 K | CdF₂ | H₂O, BF₃, HF |

| High-Temperature Oxidation | High Temperature (in air) | CdO | - |

| Combustion | High Temperature | Cd/CdO | HF |

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound relies on several key analytical techniques. While specific experimental parameters from the primary literature are not fully detailed in the available abstracts, the following represents a standard methodology for such analyses.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: A simultaneous TGA-DSC instrument is typically employed to correlate mass changes with thermal events.

-

Sample Preparation: A small, accurately weighed sample of Cd(BF₄)₂·6H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually a dynamic flow of an inert gas like nitrogen or argon, to prevent unwanted oxidative side reactions. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, allowing for the identification of dehydration and decomposition steps. The DSC curve shows the heat flow to or from the sample, indicating endothermic (melting, decomposition) or exothermic (crystallization, oxidation) processes.

X-ray Diffraction (XRD)

-

Purpose: XRD is used to identify the crystalline phases of the solid residues at different stages of the decomposition process.

-

Sample Preparation: The decomposition is halted at specific temperatures in the TGA/DSC, and the solid residue is quickly cooled to room temperature. The residue is then ground into a fine powder.

-

Instrumentation: A powder X-ray diffractometer with a common radiation source (e.g., Cu Kα) is used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the JCPDS-ICDD database) to identify the crystalline compounds present, such as Cd(BF₄)₂·6H₂O, Cd(BF₄)₂·3H₂O, and CdF₂.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound hexahydrate and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound Hexahydrate.

Caption: General experimental workflow for thermal analysis of this compound.

An In-Depth Technical Guide on the Hazards and Toxicity Profile of Cadmium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data specifically for cadmium tetrafluoroborate (B81430) is limited. This guide provides a comprehensive overview of its hazards and toxicity by extrapolating from the extensive data available for the cadmium ion (Cd²⁺) and considering the properties of the tetrafluoroborate anion (BF₄⁻). The toxicity of cadmium tetrafluoroborate is expected to be primarily driven by the cadmium component.

Executive Summary

This compound (Cd(BF₄)₂) is a colorless, odorless, crystalline solid that is highly soluble in water.[1] While it has applications in electroplating and the production of high-strength steels, it presents significant health and environmental hazards primarily due to the presence of cadmium, a well-documented toxic heavy metal.[1][2] This technical guide synthesizes the available toxicological data to provide a comprehensive profile of this compound for researchers, scientists, and drug development professionals. The primary hazards include acute and chronic toxicity, carcinogenicity, and reproductive toxicity. The mechanism of toxicity is multifaceted, involving the induction of oxidative stress, apoptosis, and interference with cellular signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Cd(BF₄)₂ | [3] |

| Molar Mass | 286.02 g/mol | [1] |

| Appearance | Colorless, odorless crystalline solid | [1] |

| Solubility | Very soluble in water | [1] |

| Density | 1.60 g/cm³ | [1] |

| CAS Number | 14486-19-2 | [1] |

Hazard Identification and Classification

This compound is classified as a highly toxic substance. Its hazard classification according to the Globally Harmonized System (GHS) is summarized in Table 2. The primary routes of exposure are inhalation, ingestion, and skin contact.[3]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |

| Carcinogenicity | Category 1B | H350: May cause cancer |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Note: This classification is based on the hazards of cadmium compounds.

Acute and Chronic Toxicity

Acute Toxicity: Exposure to this compound can cause immediate and severe health effects. Symptoms of acute exposure include nausea, vomiting, fever, irritation of the mucous membranes, coughing, wheezing, and difficulty breathing.[3] Ingestion can lead to severe gastrointestinal distress.[2] The acute toxicity values for cadmium and its compounds are presented in Table 3.

Chronic Toxicity: Long-term exposure to low levels of cadmium compounds can lead to a range of serious health issues. The primary target organs for chronic cadmium toxicity are the kidneys and lungs.[3] Chronic exposure can result in kidney damage, leading to proteinuria, and lung damage, which may manifest as emphysema.[2] Other reported effects of chronic cadmium exposure include hypocalcemia (low blood calcium levels) and edemas of the respiratory system.[3]

Quantitative Toxicity Data

The available quantitative toxicity data is primarily for various cadmium salts rather than specifically for this compound. This data is crucial for risk assessment and is summarized in the following tables.

Table 3: Acute Toxicity of Cadmium and its Compounds

| Compound | Test | Species | Route | Value | Reference(s) |

| This compound | LDLo | Rat | Oral | 250 mg/kg | [1] |

| Cadmium Chloride | LC50 | Rat | Inhalation | > 0.0046 mg/L (3 h) | [4] |

| Cadmium Sulfate | LD50 | Rat | Oral | 107 mg/kg | [4] |

| Cadmium Nitrate | LD50 | Rat | Oral | 300 mg/kg | [5] |

| Cadmium Nitrate | LD50 | Mouse | Oral | 100 mg/kg | [6] |

Table 4: Aquatic Toxicity of Cadmium Compounds

| Compound | Species | Exposure Duration | Value (LC50) | Reference(s) |

| Cadmium Sulfate | Ictalurus punctatus (Channel catfish) | 96 h | 4.48 mg/L | [4] |

| Cadmium Sulfate | Daphnia pulex (Water flea) | 48 h | 0.042 mg/L | [4] |

| Cadmium Chloride | Trichogaster fasciata (Banded gourami) | 96 h | 49.5 mg/L | [7][8] |

| Cadmium Chloride | Ophiocephalus striatus (Snakehead murrel) | 96 h | 0.63 mg/L | [9] |

| Cadmium Nitrate | Oncorhynchus mykiss (Rainbow trout) | 24 h | 50 µg/L (EC50) | [10] |

| Cadmium Nitrate | Daphnia magna (Water flea) | 24 h | 120 µg/L (EC50) | [10] |

Mechanisms of Toxicity

The toxicity of cadmium is complex and involves multiple cellular and molecular mechanisms. The primary mechanisms are detailed below.

Oxidative Stress

Cadmium is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Although cadmium itself does not directly generate ROS, it can indirectly lead to their formation by displacing essential metals like iron and copper from proteins, making them available to participate in Fenton-like reactions. Cadmium also depletes cellular antioxidants, particularly glutathione (B108866) (GSH), and inhibits the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

Caption: Cadmium-induced oxidative stress pathway.

Apoptosis

Cadmium can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. The extrinsic pathway involves the activation of death receptors on the cell surface.

Caption: Intrinsic pathway of cadmium-induced apoptosis.

Interference with Signaling Pathways

Cadmium is known to interfere with several critical cellular signaling pathways, leading to dysregulation of cell growth, proliferation, and survival. Key pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Cadmium can activate various components of the MAPK pathway, such as ERK, JNK, and p38, which are involved in cellular responses to stress.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the NF-κB pathway by cadmium can lead to an inflammatory response.

-

p53 Signaling Pathway: Cadmium can interfere with the tumor suppressor protein p53, affecting cell cycle control and apoptosis.

Caption: Overview of cadmium's impact on key signaling pathways.

Carcinogenicity

Cadmium and its compounds are classified as human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[11] The primary target organ for cadmium-induced cancer is the lung, with a strong association between occupational exposure to cadmium and an increased risk of lung cancer.[12] There is also evidence suggesting a link between cadmium exposure and cancers of the prostate and kidney.[12][13] The carcinogenic mechanisms of cadmium are believed to be indirect and may involve the generation of oxidative stress, inhibition of DNA repair processes, and alterations in gene expression.[13]

Reproductive and Developmental Toxicity

Cadmium is a known reproductive and developmental toxicant.[14]

Male Reproductive Toxicity: In males, cadmium exposure can lead to testicular damage, impaired spermatogenesis, reduced sperm motility, and decreased testosterone (B1683101) production.[14]

Female Reproductive Toxicity: In females, cadmium can disrupt the menstrual cycle, interfere with hormone production, and adversely affect pregnancy outcomes.[15]

Developmental Toxicity: Prenatal exposure to cadmium has been associated with low birth weight and developmental delays in offspring.[16] The developmental toxicity of cadmium is thought to be mediated by its ability to cross the placental barrier and accumulate in fetal tissues.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a substance like this compound would typically follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). Below are generalized workflows for key toxicity studies.

Acute Oral Toxicity Study (e.g., OECD TG 423)

Caption: Generalized workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Toxicity of the Tetrafluoroborate Anion

The toxicity of the tetrafluoroborate anion (BF₄⁻) is considered to be significantly lower than that of the cadmium ion. It is a weakly coordinating anion and is relatively inert.[17] However, under acidic conditions or upon heating, it can decompose to release hydrogen fluoride, which is highly toxic and corrosive.[1] Some studies have shown that certain tetrafluoroborate salts can exhibit phytotoxicity.[18] In the context of this compound, the overwhelming contributor to its toxicity profile is the cadmium cation.

Conclusion

This compound is a hazardous substance whose toxicity is primarily dictated by the presence of cadmium. It poses a significant risk of acute and chronic toxicity, carcinogenicity, and reproductive and developmental effects. The mechanisms underlying its toxicity are complex and involve the induction of oxidative stress, apoptosis, and disruption of key cellular signaling pathways. While specific toxicological data for this compound is scarce, the extensive knowledge of cadmium toxicity provides a strong basis for its hazard assessment and the implementation of appropriate safety measures in research and industrial settings. Further research is warranted to delineate the specific toxicokinetics and toxicodynamics of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Cadmium fluoborate | B2CdF8 | CID 12886773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. prochemonline.com [prochemonline.com]

- 5. eps.mcgill.ca [eps.mcgill.ca]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Acute Toxicity Bioassay and Determination of LC50 of Cadmium Chloride in Trichogaster (Colisa) fasciata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. citycollegekolkata.org [citycollegekolkata.org]

- 9. fisheriesjournal.com [fisheriesjournal.com]

- 10. aldon-chem.com [aldon-chem.com]

- 11. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cadmium carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. allsubjectjournal.com [allsubjectjournal.com]

- 14. The environment and male reproduction: The effect of cadmium exposure on reproductive function and its implication in fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cadmium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cot.food.gov.uk [cot.food.gov.uk]

- 17. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Reactions of Cadmium Tetrafluoroborate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium tetrafluoroborate (B81430) (Cd(BF₄)₂) is a versatile inorganic compound utilized in various industrial and research applications, including electroplating, nanomaterial synthesis, and catalysis.[1][2] Its behavior in aqueous solutions is governed by a series of fundamental chemical reactions, including dissolution and hydration, hydrolysis of the tetrafluoroborate anion, precipitation, and ligand exchange. Understanding these core reactions is crucial for optimizing its use, predicting its environmental fate, and ensuring safe handling. This technical guide provides a comprehensive overview of these basic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction

Cadmium tetrafluoroborate is an ionic salt that is highly soluble in water.[1] Upon dissolution, it dissociates into the cadmium(II) cation (Cd²⁺) and two tetrafluoroborate anions (BF₄⁻). In an aqueous environment, the cadmium(II) ion is not a simple bare ion but exists as a hydrated complex, primarily as the hexaaquacadmium(II) ion, [Cd(H₂O)₆]²⁺. The tetrafluoroborate anion also interacts with water molecules. The aqueous solution of this compound is weakly acidic.[3][4] This acidity arises from the hydrolysis of the tetrafluoroborate anion, a reaction that is influenced by temperature.

Fundamental Aqueous Reactions

Dissolution and Hydration

The dissolution of solid this compound in water is a straightforward process where the ionic lattice is broken down, and the resulting ions are solvated by water molecules.

Reaction: Cd(BF₄)₂(s) + 6H₂O(l) → [Cd(H₂O)₆]²⁺(aq) + 2BF₄⁻(aq)

The hexaaquacadmium(II) ion, [Cd(H₂O)₆]²⁺, is a coordination complex where the central cadmium ion is octahedrally coordinated to six water molecules. The stability of this complex is a key factor in the subsequent reactions of cadmium in aqueous solution.

Hydrolysis of the Tetrafluoroborate Anion

The tetrafluoroborate anion (BF₄⁻) undergoes a stepwise hydrolysis in aqueous solution, which contributes to the acidity of the solution.[5] This process is temperature-dependent, with the rate of hydrolysis increasing at higher temperatures.[6] The hydrolysis can proceed through several stages, ultimately leading to the formation of boric acid and hydrofluoric acid.

Overall Hydrolysis Reaction: BF₄⁻(aq) + 3H₂O(l) ⇌ B(OH)₃(aq) + 4HF(aq)

This hydrolysis is a significant consideration in applications where pH control is critical. The production of hydrofluoric acid, a highly corrosive and toxic substance, also necessitates stringent safety precautions when handling aqueous solutions of this compound, especially upon heating.

Precipitation Reactions

The cadmium(II) ion in aqueous solution can participate in precipitation reactions when it encounters suitable anions. Two common examples are the precipitation of cadmium hydroxide (B78521) and cadmium sulfide (B99878).

The addition of a strong base, such as sodium hydroxide (NaOH), to an aqueous solution of this compound will lead to the precipitation of white cadmium hydroxide, Cd(OH)₂.[1]

Reaction: [Cd(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → Cd(OH)₂(s) + 6H₂O(l)

The solubility of cadmium hydroxide is governed by its solubility product constant (Ksp).

| Compound | Formula | Ksp at 25°C |

| Cadmium Hydroxide | Cd(OH)₂ | 7.2 x 10⁻¹⁵ |

Table 1: Solubility Product Constant of Cadmium Hydroxide.[1][7]

When a source of sulfide ions (S²⁻), such as hydrogen sulfide (H₂S) or sodium sulfide (Na₂S), is introduced to a this compound solution, a vibrant yellow precipitate of cadmium sulfide (CdS) is formed.[8]

Reaction: [Cd(H₂O)₆]²⁺(aq) + S²⁻(aq) → CdS(s) + 6H₂O(l)

Cadmium sulfide is known for its very low solubility in water.

| Compound | Formula | Ksp at 25°C |

| Cadmium Sulfide | CdS | 1 x 10⁻²⁷ to 8 x 10⁻²⁷ |

Table 2: Solubility Product Constant of Cadmium Sulfide.[3][9]

Ligand Exchange Reactions

The water molecules in the hexaaquacadmium(II) complex, [Cd(H₂O)₆]²⁺, are ligands that can be replaced by other ligands that form more stable complexes with the cadmium(II) ion. This process is known as a ligand exchange or substitution reaction. The stability of the resulting complexes is described by their stability constants (βn).

For example, the addition of ligands such as ammonia (B1221849) (NH₃), cyanide (CN⁻), or various organic molecules can lead to the formation of new cadmium complexes.

General Ligand Exchange Reaction: [Cd(H₂O)₆]²⁺(aq) + nL(aq) ⇌ [Cd(H₂O)₆₋ₙLₙ]²⁺(aq) + nH₂O(l) where L is the incoming ligand and n is the number of exchanged ligands.

The stability of cadmium(II) complexes with some common ligands is presented in the table below.

| Ligand (L) | Complex | log β₁ | log β₂ | log β₃ | log β₄ |

| Ammonia (NH₃) | [Cd(NH₃)ₙ]²⁺ | 2.55 | 4.56 | 5.86 | 6.62 |

| Cyanide (CN⁻) | [Cd(CN)ₙ]⁽²⁻ⁿ⁾⁺ | 6.02 | 11.12 | 15.65 | 18.85 |

| 1-Hexylimidazole | [Cd(L)ₙ]²⁺ | 2.80 | 4.90 | 6.40 | - |

| Glycine | [Cd(Gly)ₙ]⁽²⁻ⁿ⁾⁺ | 4.30 | 7.80 | - | - |

Table 3: Stepwise Stability Constants (log βn) for Cadmium(II) Complexes with Various Ligands.[10][11]

Experimental Protocols

Preparation of an Aqueous Solution of this compound

Objective: To prepare a standard aqueous solution of this compound.

Materials:

-

This compound hydrate (B1144303) (Cd(BF₄)₂·xH₂O)

-

Deionized water

-

Volumetric flask

-

Analytical balance

Procedure:

-

Calculate the mass of this compound hydrate required to prepare a solution of the desired concentration, taking into account the degree of hydration.

-

Accurately weigh the calculated mass of this compound hydrate using an analytical balance.

-

Transfer the weighed solid into a clean volumetric flask of the appropriate volume.

-

Add a small amount of deionized water to the flask and swirl gently to dissolve the solid.

-

Once the solid is completely dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Demonstration of Cadmium Hydroxide Precipitation